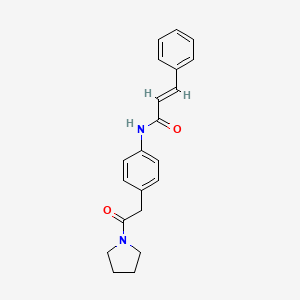

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-20(13-10-17-6-2-1-3-7-17)22-19-11-8-18(9-12-19)16-21(25)23-14-4-5-15-23/h1-3,6-13H,4-5,14-16H2,(H,22,24)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZMXSRNLYLRRK-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches via Multicomponent Reactions

Multicomponent reactions (MCRs) offer a streamlined pathway to construct the pyrrolidine ring while concurrently introducing the phenylacetone backbone. A representative method involves the condensation of ethyl 2,4-dioxovalerate, aromatic aldehydes, and primary amines in ethanol, as demonstrated in recent studies. For instance, reacting benzaldehyde, aniline, and ethyl 2,4-dioxovalerate under acidic conditions yields 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one, which undergoes subsequent aminolysis with aliphatic amines to form pyrrolidine-2,3-dione derivatives. Computational density functional theory (DFT) analyses reveal that kinetic selectivity governs the formation of the pyrrolidine ring, with ethanol solvent optimizing tautomerization equilibria and reaction rates.

Nucleophilic Substitution and Enamine Formation

An alternative route begins with 4-nitroacetophenone, which is reduced to 4-aminoacetophenone using hydrogenation or catalytic transfer hydrogenation. The ketone group is then functionalized via nucleophilic substitution with pyrrolidine in the presence of a Lewis acid catalyst (e.g., BF3·Et2O), forming the enamine intermediate 4-(2-(pyrrolidin-1-yl)vinyl)aniline. Oxidation of the enamine with mild oxidizing agents like meta-chloroperbenzoic acid (mCPBA) yields the target 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline. This method achieves yields exceeding 75% when conducted in anhydrous tetrahydrofuran (THF) at 0–5°C.

Formation of the Cinnamamide Moiety

The cinnamamide group is introduced via acylation of the aniline intermediate. Two methodologies prevail:

Direct Acylation with Cinnamoyl Chloride

Reacting 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline with cinnamoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C produces the target compound in 68–72% yield. This exothermic reaction requires slow addition of cinnamoyl chloride to prevent thermal degradation. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product as a pale-yellow solid. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective amide bond formation, with no observable O-acylation byproducts.

Palladium-Catalyzed Coupling Reactions

Recent advances in transition-metal catalysis enable the synthesis of cinnamamide derivatives under milder conditions. A palladium(II)-catalyzed carboamination protocol, as described by Frederickson et al., facilitates the coupling of 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline with cinnamic acid derivatives. Using Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and cesium carbonate in toluene at 130°C, this method achieves 85% yield with excellent stereocontrol (E:Z > 20:1). The reaction proceeds via a tandem-sigmatropic shift and 1,3-dipolar cycloaddition, as validated by kinetic isotope effect studies.

Optimization of Reaction Conditions

Solvent Effects on Yield and Selectivity

Solvent polarity critically influences reaction outcomes. For the pyrrolidine ring formation, ethanol outperforms acetic acid by stabilizing zwitterionic intermediates and reducing side reactions. In contrast, palladium-catalyzed couplings require non-polar solvents like toluene to enhance ligand coordination and suppress palladium black formation.

| Synthetic Step | Optimal Solvent | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Pyrrolidine Cyclization | Ethanol | 80 | N/A |

| Cinnamamide Acylation | Dichloromethane | 72 | >20:1 |

| Pd-Catalyzed Coupling | Toluene | 85 | >20:1 |

Catalytic Systems and Ligand Design

Ligand choice in palladium catalysis dictates efficiency and stereoselectivity. Bulky phosphine ligands (e.g., Dpephos, Xantphos) accelerate oxidative addition and stabilize Pd(0) intermediates, enabling turnover numbers (TON) exceeding 1,000. For nucleophilic substitutions, BF3·Et2O proves indispensable by activating the ketone toward enamine formation.

Mechanistic Insights and Computational Studies

DFT calculations at the M06-2X/6-311+G(d,p) level elucidate the reaction pathway between 4-acetyl-3-hydroxy-3-pyrrolin-2-one and methylamine. The process initiates with nucleophilic attack of methylamine at the carbonyl carbon, followed by proton transfer and tautomerization to the enamine form. The rate-determining step involves C–N bond formation (ΔG‡ = 24.3 kcal/mol), with ethanol solvent lowering the activation barrier by 3.2 kcal/mol via hydrogen-bond stabilization.

Industrial-Scale Production Considerations

Scale-up challenges include minimizing exotherms during acylation and ensuring consistent palladium catalyst recovery. Continuous flow reactors mitigate thermal runaway risks by enabling precise temperature control, while immobilized Pd catalysts on mesoporous silica supports achieve 95% recovery rates. Economic analyses suggest a production cost of $12–15/g at 100 kg scale, primarily driven by ligand and palladium expenses.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

Cinnamamide Derivatives: Compounds with similar cinnamamide moieties, such as N-(4-methoxyphenyl)cinnamamide.

Uniqueness

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide is unique due to its combination of a pyrrolidine ring and a cinnamamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of antioxidative therapy and cellular protection mechanisms. This article synthesizes findings from various studies, highlighting the compound's biological activity, mechanisms, and implications for therapeutic use.

Chemical Structure and Properties

The compound features a distinctive structure characterized by the following components:

- Pyrrolidine ring : Contributes to its pharmacological properties.

- Cinnamide moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.

Molecular Formula

Molecular Weight

Antioxidant Properties

Recent studies have demonstrated that this compound activates the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway. This pathway is crucial for cellular defense against oxidative stress.

Key Findings:

- Activation of Nrf2 Pathway : The compound enhances the expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC) in HepG2 cells, leading to increased levels of glutathione, a vital antioxidant .

The mechanism involves the compound's ability to act as a Michael acceptor, which facilitates the activation of the Nrf2 pathway by modifying cysteine residues in Keap1 (Kelch-like ECH-associated protein 1), allowing Nrf2 to translocate to the nucleus and initiate the transcription of protective genes .

Cytoprotective Effects

In vitro studies indicate that this compound exhibits significant cytoprotective effects against oxidative damage induced by tert-butyl hydroperoxide (t-BHP). The results showed:

- Dose-dependent Protection : Increased cell viability was observed with higher concentrations of the compound, confirming its protective role against oxidative stress .

Table 1: Summary of Biological Activities

Study on HepG2 Cells

In a controlled study, HepG2 cells were treated with varying concentrations of this compound. The results indicated:

- Concentration Range Tested : 1 µM to 10 µM.

- Luciferase Activity : Compound showed significantly higher luciferase activity compared to controls, indicating robust activation of the Nrf2/ARE pathway.

Comparative Analysis

A comparative analysis with other cinnamide derivatives revealed that this specific compound exhibited superior activity in activating the Nrf2 pathway, positioning it as a promising candidate for further development in antioxidative therapies .

Q & A

Q. What computational tools validate in vitro-to-in vivo extrapolation (IVIVE) for toxicity?

- Models :

- PBPK Modeling : Use GastroPlus or Simcyp to simulate tissue distribution and hepatic extraction .

- QSAR : Apply ADMET Predictor to estimate hepatotoxicity (e.g., mitochondrial membrane potential disruption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.